3-Propyl-1H-Pyrazole-4-Carbaldehyde
Overview
Description
3-Propyl-1H-Pyrazole-4-Carbaldehyde is a derivative of the pyrazole class of compounds, which are characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. This class of compounds has been extensively studied due to their diverse chemical properties and potential biological activities. The specific compound of interest, 3-Propyl-1H-Pyrazole-4-Carbaldehyde, is not directly mentioned in the provided papers, but its structural analogs have been synthesized and analyzed, providing insights into its likely characteristics .
Synthesis Analysis
The synthesis of pyrazole carbaldehydes typically involves the use of Vilsmeier-Haack reagent, as demonstrated in the synthesis of various 1-aryl-3-aryl-1H-pyrazole-4-carbaldehydes . The reaction conditions and the choice of substituents on the phenyl ring can lead to a variety of derivatives with different electronic and steric properties. Additionally, pyrazole carbaldehydes can react with 2-selanyl-1-ethanol to form 2-(pyrazol-4-yl)-1,3-oxaselenolanes, indicating the reactivity of the aldehyde group in nucleophilic addition reactions .
Molecular Structure Analysis
The molecular structure of pyrazole carbaldehydes has been investigated using techniques such as X-ray crystallography and NMR spectroscopy. For instance, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde revealed that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring . This suggests that 3-Propyl-1H-Pyrazole-4-Carbaldehyde may also exhibit a similar planarity between its aldehyde group and pyrazole ring, which could influence its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Pyrazole carbaldehydes are versatile intermediates that can undergo various chemical reactions. They can react with oxime reagents to form nitriles, which is typical for anti isomers of aldoximes . This indicates that the aldehyde group in 3-Propyl-1H-Pyrazole-4-Carbaldehyde can be a reactive site for the formation of different functional groups, expanding the compound's chemical versatility.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole carbaldehydes can be influenced by their substituents. For example, the photophysical properties of these compounds can vary significantly in different solvents, as shown by the solvatochromic studies of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde . The presence of different substituents can also affect the molecule's dipole moment and its potential applications in nonlinear optics . These findings suggest that the physical and chemical properties of 3-Propyl-1H-Pyrazole-4-Carbaldehyde would need to be studied in the context of its specific substituents to fully understand its behavior in various environments.
Scientific Research Applications
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Medicinal Chemistry and Drug Discovery
- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery .
- They have shown a widespread biological and pharmacological activity such as antitumor, analgesic, anti-inflammatory, antimicrobial, antitubercular, antileishmanial activity, ACE inhibitors, antidiabetic, antiparkinsonian and neuroprotective properties .
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Agrochemistry
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Coordination Chemistry and Organometallic Chemistry
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Antifungal Applications
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Targeting Plant Pathogenic Fungi
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Green Synthesis
Future Directions
The future directions for “3-Propyl-1H-Pyrazole-4-Carbaldehyde” and similar compounds are likely to involve further exploration of their biological activities and potential applications in medicinal chemistry and drug discovery . Pyrazole derivatives have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals .
properties
IUPAC Name |
5-propyl-1H-pyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-3-7-6(5-10)4-8-9-7/h4-5H,2-3H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWZBRGCLHKEHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375181 | |
Record name | 3-Propyl-1H-Pyrazole-4-Carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propyl-1H-Pyrazole-4-Carbaldehyde | |
CAS RN |
681260-23-1 | |
Record name | 3-Propyl-1H-Pyrazole-4-Carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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